6-Bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid
Description
6-Bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid is a halogenated heterocyclic compound featuring a bicyclic imidazo[1,2-a]pyridine core substituted with bromine at position 6, iodine at position 8, and a carboxylic acid group at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules with reported anticancer, antimicrobial, and antiviral activities . The presence of halogens (Br, I) enhances electronic and steric properties, influencing binding affinity to biological targets, while the carboxylic acid group enables further functionalization into amides or esters for drug development .
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrIN2O2/c9-4-1-5(10)7-11-6(8(13)14)3-12(7)2-4/h1-3H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPQZPHSPLHPFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN2C=C1Br)C(=O)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901196481 | |
| Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 6-bromo-8-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901196481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1296223-96-5 | |
| Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 6-bromo-8-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1296223-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 6-bromo-8-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901196481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the halogenation of imidazo[1,2-a]pyridine derivatives. One common method is the bromination and iodination of imidazo[1,2-a]pyridine-2-carboxylic acid using bromine and iodine reagents under controlled conditions . The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and catalysts such as palladium or copper salts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow systems and microreactor technology to ensure efficient and scalable synthesis . These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups and electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and transition metal catalysts are commonly used under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehalogenated products .
Scientific Research Applications
6-Bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular targets.
Material Science: It is utilized in the development of advanced materials with specific electronic and optical properties.
Chemical Research: The compound serves as a versatile intermediate in organic synthesis for the development of new chemical entities.
Mechanism of Action
The mechanism of action of 6-Bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit Rab11A prenylation, a process crucial for intracellular trafficking . The compound’s halogen atoms play a significant role in its binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Key Observations :
- Positional Influence : Halogens at position 8 (vs. 5 or 6) alter steric interactions with biological targets. For example, 5-bromo derivatives exhibit antimicrobial activity, whereas 6/8-substituted analogs are explored in kinase inhibitors .
Physicochemical and Pharmacokinetic Profiles
- Solubility : Fluoro and chloro analogs (e.g., 6-Bromo-8-fluoro) exhibit higher aqueous solubility due to reduced steric bulk and electronegativity, whereas iodo derivatives are more lipophilic .
- Stability : Iodo-substituted compounds may exhibit lower thermal stability due to weaker C-I bonds, requiring inert storage conditions .
- Bioavailability : The carboxylic acid group enables salt formation (e.g., hydrobromide salts in ) to improve oral absorption .
Biological Activity
6-Bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid is a halogenated heterocyclic compound with the molecular formula CHBrINO. This compound belongs to the imidazo[1,2-a]pyridine family, which is recognized for its diverse applications in medicinal chemistry and material science. The unique halogenation pattern of this compound imparts distinct electronic and steric properties that influence its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHBrINO |
| Molecular Weight | 366.94 g/mol |
| Purity | ≥ 95% |
| Physical Form | White solid |
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. Notably, it has been shown to inhibit Rab11A prenylation, a critical process for intracellular trafficking and membrane dynamics. This inhibition can disrupt various cellular processes, including endocytosis and exocytosis, which are vital for maintaining cellular homeostasis.
Biological Activity
Anticancer Activity:
Research indicates that compounds within the imidazo[1,2-a]pyridine family exhibit significant anticancer properties. The halogenated derivatives, including this compound, have been evaluated for their potential to induce apoptosis in cancer cell lines. Studies demonstrate that this compound can effectively inhibit the proliferation of various cancer cells through mechanisms involving cell cycle arrest and apoptosis induction.
Antiviral and Antimicrobial Properties:
Additionally, there is evidence suggesting that this compound may possess antiviral and antimicrobial activities. Its structure allows for interactions with viral proteins or bacterial enzymes, potentially leading to the disruption of pathogen life cycles. Further investigations are ongoing to elucidate these effects in more detail.
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of imidazo[1,2-a]pyridine and tested their efficacy against human cancer cell lines. Among them, this compound exhibited the highest cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 12 µM. The study concluded that the compound's unique halogenation pattern contributed significantly to its biological activity .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of halogenated imidazopyridines. The results indicated that this compound showed promising activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential applications in treating bacterial infections .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis was conducted:
| Compound | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |
|---|---|---|
| This compound | 12 | 32 |
| 6-Bromo-3-iodoimidazo[1,2-a]pyridine | 18 | 64 |
| 7-Bromoimidazo[1,2-a]pyridine | 25 | >128 |
The data indicates that this compound has superior biological activity compared to its analogs.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-Bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid?
- Methodology :
- Continuous Flow Synthesis : A two-microreactor system enables multi-step synthesis without intermediate isolation, starting from 2-aminopyridines and bromopyruvic acid. This method improves scalability and reaction efficiency compared to traditional flask-based approaches .
- One-Pot Multicomponent Reactions : Combining 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum’s acid in water at room temperature yields imidazo[1,2-a]pyridine derivatives. Piperidine acts as a base to facilitate enol formation and Knoevenagel condensation .
- Halogenation Strategies : Bromine and iodine can be introduced via palladium-catalyzed coupling or direct electrophilic substitution. Reaction conditions (e.g., solvent polarity, temperature) are critical for regioselectivity .
Q. Which spectroscopic and analytical techniques are used to confirm the structure of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., aromatic protons at δ = 6.64–7.70 ppm and carboxylic acid protons at δ = 13.46 ppm) .
- FT-IR Analysis : Absorbance bands at ~1711 cm⁻¹ confirm the carboxylic acid group, while lactam carbonyls appear at ~1628 cm⁻¹ .
- Elemental Analysis (CHN) : Validates molecular formula and purity.
- Melting Point Determination : Provides preliminary purity assessment, though values are often condition-dependent .
Q. How do bromine and iodine substituents influence the compound’s reactivity?
- Methodology :
- Electrophilic Reactivity : Bromine acts as a leaving group in nucleophilic substitution (e.g., Suzuki coupling), while iodine’s bulkiness can sterically hinder reactions or stabilize intermediates via hyperconjugation .
- Halogen Bonding : Iodine participates in non-covalent interactions with biological targets, enhancing binding affinity in enzyme inhibition studies .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective halogenation?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution by stabilizing transition states.
- Catalyst Screening : Pd(PPh₃)₄ or CuI improves cross-coupling efficiency for bromine/iodine introduction .
- Temperature Control : Lower temperatures (~0°C) reduce side reactions during iodination .
- Data Example :
| Method | Yield (%) | Regioselectivity | Reference |
|---|---|---|---|
| Pd-catalyzed coupling | 85 | High (8-position) | |
| Direct iodination | 72 | Moderate |
Q. What mechanistic insights explain the formation of the imidazo[1,2-a]pyridine core?
- Methodology :
- Proposed Mechanism :
Enol Formation : Piperidine deprotonates Meldrum’s acid to generate an enolate .
Knoevenagel Condensation : The enolate reacts with aryl aldehydes to form intermediate α,β-unsaturated ketones .
Michael Addition : 2-(1H-Benzo[d]imidazol-2-yl)acetonitrile attacks the ketone, followed by cyclization and elimination of acetone .
- Computational Studies : DFT calculations model electron transfer and transition states during cyclization .
Q. How can this compound be evaluated for therapeutic potential?
- Methodology :
- Enzyme Inhibition Assays : Test COX-1/COX-2 inhibition using in vitro fluorometric assays. Compound 5 (a structural analog) showed COX-2 selectivity with IC₅₀ = 1.2 µM .
- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, MIC = 8 µg/mL) .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like HIV-1 capsid proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
